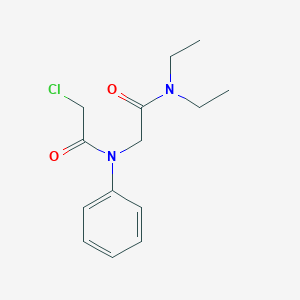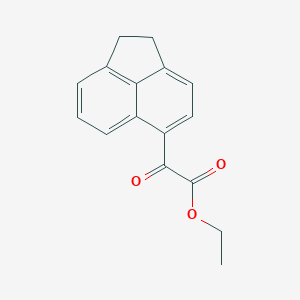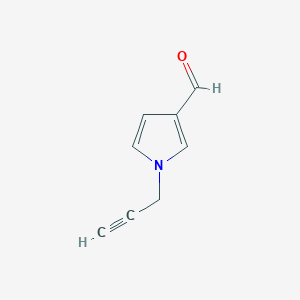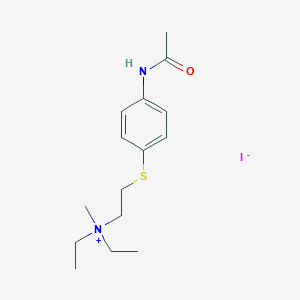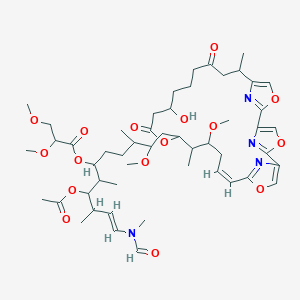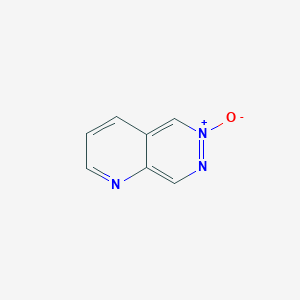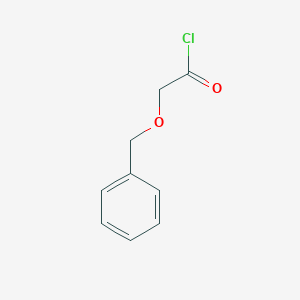
2-(Benzyloxy)acetylchlorid
Übersicht
Beschreibung
2-(Benzyloxy)acetyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Benzyloxy)acetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzyloxy)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von β-Lactamen
2-(Benzyloxy)acetylchlorid wird häufig in der asymmetrischen Synthese von β-Lactamen verwendet . β-Lactame sind eine Klasse von Verbindungen, die einen β-Lactamring enthalten, ein viergliedriger Lactam. Sie sind wichtig bei der Herstellung einer breiten Palette von Antibiotika, darunter Penicilline und Cephalosporine.
Herstellung von substituierten 2-Azetidinonen
Diese Verbindung wird zur Herstellung von substituierten 2-Azetidinonen verwendet . 2-Azetidinone, auch bekannt als β-Lactame, werden als Bausteine in der organischen Synthese und in Pharmazeutika verwendet. Sie können weiter zu anellierten β-Lactamen verarbeitet werden.
Synthese von Fluoroquinolon-Antibiotika
This compound wird bei der Herstellung von (S)-3-(Methylamino)-3-(®-Pyrrolidin-3-yl)propanonitril verwendet . Dies ist ein wichtiger Zwischenstoff bei der Herstellung von Fluoroquinolon-Antibiotika für Infektionen der Atemwege. Fluoroquinolone sind eine Art von Breitbandantibiotika, die sowohl gegen gramnegative als auch gegen grampositive Bakterien wirksam sind.
Herstellung von nicht-racemischen Helicenen
Diese Verbindung wird auch bei der Herstellung von nicht-racemischen Helicenen verwendet . Helicene sind eine Art von organischen Verbindungen mit einer helikal verdrehten Anordnung von aromatischen Ringen. Sie haben interessante optische Eigenschaften und werden im Bereich der organischen Elektronik und Photonik eingesetzt.
Synthese von anellierten β-Lactamen
This compound ist ein Reagenz, das zur Herstellung von substituierten 2-Azetidinonen verwendet wird, die weiter zu anellierten β-Lactamen verarbeitet werden können
Wirkmechanismus
Target of Action
2-(Benzyloxy)acetyl chloride is primarily used as a reagent in the synthesis of various organic compounds
Mode of Action
The compound acts as an acylating agent, meaning it can donate an acyl group to another molecule in a chemical reaction . This is facilitated by the presence of the chloride atom, which is a good leaving group, making the compound highly reactive .
Biochemical Pathways
2-(Benzyloxy)acetyl chloride is used in the synthesis of various organic compounds, including β-lactams . β-lactams are a class of antibiotics that include penicillins and cephalosporins. They work by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell death .
Pharmacokinetics
It’s important to note that the compound is highly reactive and sensitive to moisture . Therefore, it must be handled and stored carefully to maintain its reactivity.
Result of Action
The primary result of the action of 2-(Benzyloxy)acetyl chloride is the formation of new compounds through acylation reactions . For example, it has been used in the synthesis of (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of fluoroquinolone antibiotics .
Action Environment
The efficacy and stability of 2-(Benzyloxy)acetyl chloride are highly dependent on the environment in which it is used. It reacts violently with water, liberating toxic gas . Therefore, it must be used in a dry, controlled environment. Additionally, it should be stored at low temperatures (2-8°C) to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-(Benzyloxy)acetyl chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial for the synthesis of β-lactams, where 2-(Benzyloxy)acetyl chloride acts as an acetylating agent . Additionally, it can react with nucleophiles, leading to the formation of various substituted 2-azetidinones . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of 2-(Benzyloxy)acetyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to altered metabolic flux and changes in metabolite levels . Furthermore, 2-(Benzyloxy)acetyl chloride has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions.
Molecular Mechanism
At the molecular level, 2-(Benzyloxy)acetyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 2-(Benzyloxy)acetyl chloride can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)acetyl chloride can change over time. The compound is known to be sensitive to moisture and can degrade when exposed to water . This degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies have shown that 2-(Benzyloxy)acetyl chloride can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)acetyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression . At higher doses, 2-(Benzyloxy)acetyl chloride can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
2-(Benzyloxy)acetyl chloride is involved in several metabolic pathways. It interacts with enzymes such as acetyltransferases and other cofactors to facilitate the transfer of acetyl groups . This interaction can influence metabolic flux and alter the levels of various metabolites. Additionally, the compound can be metabolized to form different products, which may have distinct biochemical properties and effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(Benzyloxy)acetyl chloride within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-(Benzyloxy)acetyl chloride can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-(Benzyloxy)acetyl chloride is essential for its function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications This localization allows 2-(Benzyloxy)acetyl chloride to interact with specific biomolecules and exert its effects on cellular processes
Eigenschaften
IUPAC Name |
2-phenylmethoxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISAUDWTBBNJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941641 | |
| Record name | (Benzyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19810-31-2 | |
| Record name | Acetyl chloride, (benzyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Benzyloxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyloxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



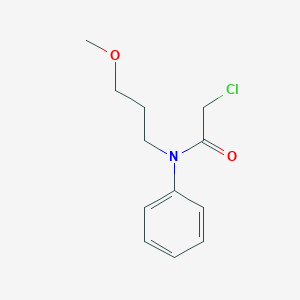
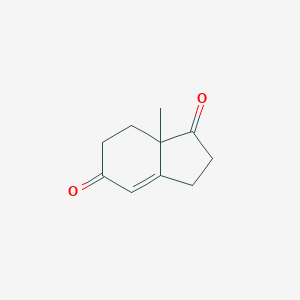
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)


